1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
説明
特性
IUPAC Name |
1-(4-fluorophenyl)-4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-13-2-7-18(23-22-13)28-17-8-9-24(12-17)20(27)14-10-19(26)25(11-14)16-5-3-15(21)4-6-16/h2-7,14,17H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZJRRYYBRFHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one, with the CAS number 2034452-68-9, is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its structure includes multiple pharmacophores, which may contribute to its interactions with various biological targets.
The molecular formula of the compound is , and it has a molecular weight of 384.4 g/mol. The presence of a fluorophenyl group, pyrrolidine rings, and a pyridazinyl moiety suggests possible interactions with receptors and enzymes involved in various physiological processes .
| Property | Value |
|---|---|
| Molecular Formula | C20H21FN4O3 |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 2034452-68-9 |
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may act on specific molecular targets such as kinases or receptors involved in cellular signaling pathways. The structural components suggest potential inhibition of key enzymes related to cancer and other diseases .
In Vitro Studies
Recent studies have indicated that compounds with similar structures exhibit significant inhibitory activities against various kinases. For instance, modifications in the piperidine ring have been shown to enhance selectivity against specific targets like c-KIT and BCR-ABL kinases, which are crucial in the treatment of certain cancers .
Case Study: c-KIT Inhibition
A related study demonstrated that a compound structurally similar to 1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one displayed IC50 values of 99 nM against c-KIT kinase. This suggests that our compound could potentially exhibit similar inhibitory effects, warranting further investigation into its therapeutic applications .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for determining its viability as a therapeutic agent. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized through both in vitro and in vivo studies. Preliminary data from related compounds indicate favorable bioavailability and half-life characteristics, which can be extrapolated for initial assessments of this compound .
科学的研究の応用
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine-based compounds can inhibit tumor growth in various cancer cell lines. The presence of the pyridazine moiety may enhance this activity due to its interaction with cellular targets involved in cancer proliferation .
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics .
- Neuropharmacological Effects : Given the structural similarities to known neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects or influence neurotransmitter systems, warranting further investigation into its role in treating neurological disorders .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds, providing insights into their mechanisms of action:
- A study published in the Bulletin of the Chemical Society of Ethiopia highlighted the synthesis of novel pyrrolo derivatives and their pharmacological profiles, indicating that modifications in the pyrrolidine structure can lead to enhanced biological activity .
- Another research paper focused on the molecular docking studies of similar compounds, showing significant interactions with target proteins involved in cancer pathways, thus supporting their potential use as anticancer agents .
Data Table: Comparative Biological Activities
類似化合物との比較
Comparison with Structurally Similar Compounds
1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid (: )
- Core Structure : Piperidine-4-carboxylic acid vs. pyrrolidin-2-one.
- Substituents : Both feature fluorophenyl and pyridazine groups.
- Physicochemical Properties :
- The carboxylic acid group in the piperidine derivative increases polarity (higher aqueous solubility at basic pH) compared to the lactam in the target compound.
- Molecular weight: 299.3 g/mol (vs. 381.4 g/mol for the target), suggesting better permeability for the piperidine analog.
- Synthesis : Likely involves Suzuki coupling for pyridazine-aryl bonding, similar to methods inferred for the target compound’s pyridazine-pyrrolidine ether linkage.
Chromen-4-one Derivatives (: )
- Core Structure : Chromen-4-one (a benzopyran derivative) vs. pyrrolidin-2-one.
- Substituents: Shared fluorophenyl groups and heterocyclic motifs (pyrazolo-pyrimidine in the chromenone vs. pyridazine in the target).
- Biological Implications: Fluorine substituents in both compounds may enhance target binding via hydrophobic interactions. The chromenone’s fused aromatic system likely confers distinct π-stacking interactions compared to the target’s pyrrolidinone.
Hexahydroquinoline Derivatives (: )
- Core Structure: Hexahydroquinoline vs. pyrrolidin-2-one.
- Substituents : Chloro and substituted phenyl groups, differing from the target’s fluorophenyl and pyridazine moieties.
- Synthetic Routes: Multi-component reactions for hexahydroquinoline synthesis contrast with the target’s likely stepwise coupling (e.g., Mitsunobu reaction for ether formation).
Comparative Data Table
Research Findings and Implications
- Fluorophenyl Groups : Present in all compared compounds, these groups enhance metabolic stability and hydrophobic interactions, critical for target engagement in drug design .
- Pyridazine vs.
- Lactam vs. Carboxylic Acid : The pyrrolidin-2-one core in the target may balance membrane permeability and solubility better than the carboxylic acid analog .
- Synthetic Challenges: The target’s ether and amide linkages likely require precise coupling strategies, contrasting with the chromenone’s reliance on Suzuki reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
